methyl (1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidin-4-yl)acetate
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Overview
Description
Methyl (1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidin-4-yl)acetate is a complex organic compound that features a tetrazole ring, a piperidine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidin-4-yl)acetate typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, followed by the formation of the phenoxyacetyl group, and finally the coupling with the piperidine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl (1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidin-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidin-4-yl)acetate involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may also interact with cellular pathways, modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
Losartan Potassium: Contains a tetrazole ring and is used as an antihypertensive agent.
Olmesartan: Another tetrazole-containing compound used for treating high blood pressure.
Uniqueness
Methyl (1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidin-4-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development .
Biological Activity
Methyl (1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidin-4-yl)acetate is a complex organic compound notable for its potential biological activities. This compound, with a molecular formula of C18H23N5O4 and a molecular weight of 373.4 g/mol, features a piperidine ring and a tetrazole moiety, suggesting diverse pharmacological applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound includes several functional groups that contribute to its biological activity:
Property | Details |
---|---|
Common Name | This compound |
CAS Number | 1630851-10-3 |
Molecular Formula | C₁₈H₂₃N₅O₄ |
Molecular Weight | 373.4 g/mol |
Pharmacological Potential
The biological activity of this compound can be attributed to its interaction with various biological targets. Studies suggest that compounds containing piperidine and tetrazole moieties often exhibit significant pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of similar structures possess antibacterial properties, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.
- Neuropharmacological Effects : Given the presence of the piperidine ring, there is potential for central nervous system activity, which could be explored for neurodegenerative diseases.
Research indicates that the mechanisms through which this compound exerts its effects may involve:
- Receptor Binding : Interaction with specific receptors such as G-protein coupled receptors (GPCRs) and other enzyme targets.
- Signal Transduction Pathways : Modulation of pathways involved in inflammation and cell proliferation.
Synthesis and Evaluation
A recent study synthesized various derivatives of tetrazole-based compounds, including this compound. The synthesized compounds underwent extensive testing for biological activities such as:
- Antioxidant Potential : Assessed using the DPPH assay, showing significant free radical scavenging capabilities.
- Antihypertensive Activity : Evaluated through specific assays indicating potential use in managing hypertension.
- Urease Inhibition : Demonstrated inhibition of urease enzyme activity, suggesting possible applications in treating related gastrointestinal disorders.
Comparative Analysis
The following table summarizes the biological activities of various compounds related to this compound:
Compound Name | Biological Activity |
---|---|
This compound | Antioxidant, antihypertensive, urease inhibitor |
1-(4-chlorophenyl)-5-(pyrrolidin-1-ylmethyl)tetrazole | Antimicrobial |
1-(4-methylphenyl)-tetrazole | Antioxidant |
Properties
Molecular Formula |
C18H23N5O4 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl 2-[1-[2-[4-(2-methyltetrazol-5-yl)phenoxy]acetyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C18H23N5O4/c1-22-20-18(19-21-22)14-3-5-15(6-4-14)27-12-16(24)23-9-7-13(8-10-23)11-17(25)26-2/h3-6,13H,7-12H2,1-2H3 |
InChI Key |
JGAPZGBZXQMLLA-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)N3CCC(CC3)CC(=O)OC |
Origin of Product |
United States |
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